molecular formula C21H24O2 B041304 9(11)-Dehydromestranol CAS No. 1096-29-3

9(11)-Dehydromestranol

Cat. No.: B041304
CAS No.: 1096-29-3
M. Wt: 308.4 g/mol
InChI Key: GVXJUYLYKYITPG-ANULTFPQSA-N
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Description

9(11)-Dehydromestranol: is a synthetic steroidal compound that belongs to the class of estrogens. It is structurally related to estradiol, a naturally occurring estrogen hormone. This compound is characterized by the presence of a double bond between the 9th and 11th carbon atoms in its steroid nucleus, which distinguishes it from other estrogenic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9(11)-Dehydromestranol typically involves the chemical modification of estradiol or other related steroidal precursors. One common method includes the dehydrogenation of mestranol, a synthetic estrogen, using reagents such as selenium dioxide (SeO2) or other oxidizing agents under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at elevated temperatures to facilitate the formation of the double bond between the 9th and 11th carbon atoms.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process includes the purification of the final product through techniques such as recrystallization or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 9(11)-Dehydromestranol undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form ketones or carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the double bond back to a single bond, yielding mestranol or other related compounds. Common reducing agents include hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: The hydroxyl groups in the steroid nucleus can undergo substitution reactions with reagents like acyl chlorides or alkyl halides to form esters or ethers.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)

    Substitution: Acyl chlorides, alkyl halides

Major Products:

    Oxidation: Ketones, carboxylic acids

    Reduction: Mestranol, other reduced derivatives

    Substitution: Esters, ethers

Scientific Research Applications

Chemistry: In chemistry, 9(11)-Dehydromestranol is used as a reference compound for studying the structure-activity relationships of estrogens. It serves as a model compound for developing new synthetic routes and understanding the reactivity of steroidal compounds.

Biology: In biological research, this compound is utilized to investigate the estrogenic activity of synthetic steroids. It helps in studying the binding affinity to estrogen receptors and the subsequent biological effects on cellular processes.

Medicine: In medicine, this compound is explored for its potential therapeutic applications in hormone replacement therapy and the treatment of estrogen-related disorders. Its unique structure may offer advantages in terms of selectivity and efficacy compared to other estrogens.

Industry: In the pharmaceutical industry, this compound is used as an intermediate in the synthesis of other steroidal drugs. Its chemical properties make it a valuable starting material for producing various estrogenic compounds.

Mechanism of Action

The mechanism of action of 9(11)-Dehydromestranol involves its interaction with estrogen receptors (ERs) in target tissues. Upon binding to the ERs, the compound induces conformational changes that activate the receptor. This activation leads to the transcription of estrogen-responsive genes, resulting in various physiological effects such as cell proliferation, differentiation, and regulation of reproductive functions.

Molecular Targets and Pathways:

    Estrogen Receptors (ERα and ERβ): Primary targets for binding and activation.

    Gene Transcription: Activation of estrogen-responsive genes.

    Cell Signaling Pathways: Involvement in pathways regulating cell growth and differentiation.

Comparison with Similar Compounds

    Estradiol: A naturally occurring estrogen with a similar structure but lacking the double bond between the 9th and 11th carbon atoms.

    Mestranol: A synthetic estrogen precursor used in the synthesis of 9(11)-Dehydromestranol.

    Ethinylestradiol: Another synthetic estrogen commonly used in oral contraceptives.

Uniqueness: this compound is unique due to the presence of the double bond between the 9th and 11th carbon atoms, which imparts distinct chemical and biological properties. This structural feature may influence its binding affinity to estrogen receptors and its overall estrogenic activity, making it a valuable compound for research and therapeutic applications.

Properties

IUPAC Name

(8S,13S,14S,17R)-17-ethynyl-3-methoxy-13-methyl-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24O2/c1-4-21(22)12-10-19-18-7-5-14-13-15(23-3)6-8-16(14)17(18)9-11-20(19,21)2/h1,6,8-9,13,18-19,22H,5,7,10-12H2,2-3H3/t18-,19+,20+,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVXJUYLYKYITPG-ANULTFPQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC=C3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC=C3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=C3C=CC(=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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